4,4-Difluoro-3-(4-fluorophenyl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

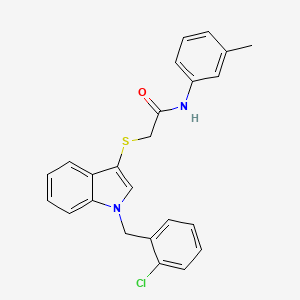

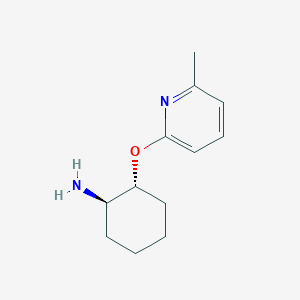

“4,4-Difluoro-3-(4-fluorophenyl)butanoic acid” is a chemical compound with the CAS Number: 1892644-40-4 . It has a molecular weight of 218.18 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “4,4-Difluoro-3-(4-fluorophenyl)butanoic acid” is 1S/C10H9F3O2/c11-8-4-2-1-3-6 (8)7 (10 (12)13)5-9 (14)15/h1-4,7,10H,5H2, (H,14,15) .

Physical And Chemical Properties Analysis

“4,4-Difluoro-3-(4-fluorophenyl)butanoic acid” is a powder at room temperature . It has a molecular weight of 218.18 .

Scientific Research Applications

Functional Fluoropolymers for Fuel Cell Membranes

Research highlights the synthesis of functional fluoropolymers used in membranes for fuel cell applications. Various synthesis routes include direct radical copolymerization of fluoroalkenes with fluorinated monomers and chemical modification of hydrogenated polymers with fluorinated sulfonic acid synthons. These fluoropolymers, such as Nafion®, are crucial for creating high-efficiency fuel cell membranes with excellent electrochemical properties, including ionic exchange capacity and conductivity (Souzy & Améduri, 2005).

Tunable Rare Earth fcu-MOF Platform

A study on rare-earth metal-organic frameworks (MOFs) with tunable window apertures demonstrated selective adsorption kinetics for gas/vapor separation, leveraging the synthesis of isostructural RE-1,4-NDC-fcu-MOFs. These MOFs exhibited notable gas/solvent separation properties driven mostly by adsorption kinetics, relevant for n-butane/methane and butanol/methanol separation applications (Xue et al., 2015).

Perfluoroalkyl Substance Analysis

Research into the distribution and occurrence of long-chain perfluoroalkyl substances (PFASs) and their alternatives, such as HFPO-DA, in river/estuary systems highlights significant environmental concerns. These studies underscore the need for understanding PFASs' environmental impact, essential for developing remediation and management strategies for contaminated water sources (Heydebreck et al., 2015).

Perfluorotert-butyl Hydroxyproline in NMR

The synthesis and application of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline for sensitive 19F NMR analysis were explored. This research demonstrates the utility of these compounds in probes and medicinal chemistry, allowing for the sensitive detection of peptides containing these fluorinated amino acids (Tressler & Zondlo, 2014).

Discovery of Deoxofluorinating Agent

A study on the discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) as a deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis reveals its diverse fluorination capabilities. This agent offers a safer and more effective alternative for incorporating fluorine atoms into molecules, a significant advancement in drug discovery and organic synthesis (Umemoto et al., 2010).

Safety and Hazards

properties

IUPAC Name |

4,4-difluoro-3-(4-fluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-7-3-1-6(2-4-7)8(10(12)13)5-9(14)15/h1-4,8,10H,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIYRNHAPYOWAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)C(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoro-3-(4-fluorophenyl)butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-methylphenyl)acetamide](/img/structure/B2574189.png)

![1,7-bis(4-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2574192.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2574196.png)

![Cyclohexyl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2574203.png)

![3-(3-fluorophenylsulfonamido)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2574205.png)

![2-Chloro-N-[2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]acetamide](/img/structure/B2574206.png)

![N-(2,4-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2574208.png)

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2574212.png)